ASP7663

Descripción general

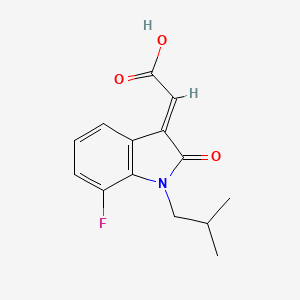

Descripción

ASP7663 es un compuesto químico conocido por su función como activador selectivo del canal de potencial transitorio receptor de anquirina 1 (TRPA1). Este compuesto se ha estudiado por sus posibles efectos terapéuticos, particularmente en el contexto de la motilidad gastrointestinal y el manejo del dolor .

Mecanismo De Acción

ASP7663 ejerce sus efectos activando selectivamente el canal TRPA1. Esta activación conduce a un aumento en los niveles de calcio intracelular, lo que puede modular varios procesos celulares. Se ha demostrado que el compuesto tiene efectos protectores en el tejido cardíaco y que regula la motilidad gastrointestinal a través de su acción sobre TRPA1 .

Compuestos similares:

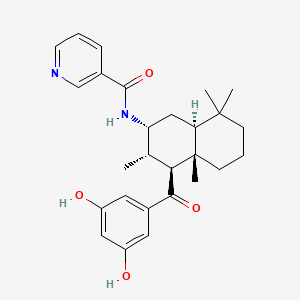

JT-010: Otro activador selectivo de TRPA1 con efectos biológicos similares.

PF-4840154: Un compuesto conocido por sus propiedades de activación de TRPA1

Comparación: this compound es único en su alta selectividad y potencia para la activación de TRPA1. En comparación con JT-010 y PF-4840154, this compound ha demostrado tener un efecto más pronunciado en la motilidad gastrointestinal y el manejo del dolor, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

ASP7663 plays a significant role in biochemical reactions, particularly as an agonist for the TRPA1 ion channel . It activates human, rat, and mouse TRPA1 receptors with similar EC50 values in vitro . The activation of these receptors by this compound leads to an increase in intracellular calcium concentration .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate the release of 5-HT from QGP-1 cells, a lineage of TRPA1-expressing EC cells . This suggests that this compound can influence cell function by modulating neurotransmitter release.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a selective activator of the TRPA1 ion channel . It binds to these channels and activates them, leading to an increase in intracellular calcium concentration . This can influence various cellular processes, including neurotransmitter release, as seen in the case of 5-HT release from QGP-1 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a reversible, dose-dependent decrease in colonic peristaltic-like complexes (CPMCs) frequency . This suggests that the effects of this compound can change over time and can be reversed upon removal of the compound.

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dosage-dependent effects. For example, oral administration of this compound at doses of 0.3 and 1 mg/kg significantly shortened the prolonged bead expulsion time caused by loperamide . At higher doses of 1 and 3 mg/kg, this compound exhibited inhibitory effects on colorectal distension in rats .

Transport and Distribution

Given its role as a TRPA1 agonist, it is likely that it interacts with these ion channels in various cell types and tissues .

Subcellular Localization

As a TRPA1 agonist, it is likely to be localized at the cell membrane where TRPA1 channels are present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ASP7663 implica la formación de ácido (2E)-2-[7-fluoro-1,2-dihidro-1-(2-metilpropil)-2-oxo-3H-indol-3-ilideno]acético. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar la formación del anillo indol y la posterior funcionalización .

Métodos de producción industrial: La producción industrial de this compound probablemente involucraría técnicas de síntesis orgánica a gran escala, incluido el uso de reactores de flujo continuo para garantizar una calidad y rendimiento constantes. El proceso también incluiría rigurosos pasos de purificación para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: ASP7663 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo indol.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo aromático

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Agentes halogenantes o nucleófilos en condiciones ácidas o básicas

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de indol sustituidos, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

ASP7663 se ha estudiado ampliamente por sus aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la activación de los canales TRPA1.

Biología: Investigado por sus efectos en la afluencia de calcio celular y la liberación de neurotransmisores.

Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de trastornos gastrointestinales y el manejo del dolor.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos dirigidos a los canales TRPA1 .

Comparación Con Compuestos Similares

JT-010: Another selective TRPA1 activator with similar biological effects.

PF-4840154: A compound known for its TRPA1 activation properties

Comparison: ASP7663 is unique in its high selectivity and potency for TRPA1 activation. Compared to JT-010 and PF-4840154, this compound has been shown to have a more pronounced effect on gastrointestinal motility and pain management, making it a valuable tool for research and potential therapeutic applications .

Propiedades

IUPAC Name |

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVZUIGCNAAMIC-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336557 | |

| Record name | ASP-7663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190217-35-6 | |

| Record name | ASP-7663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

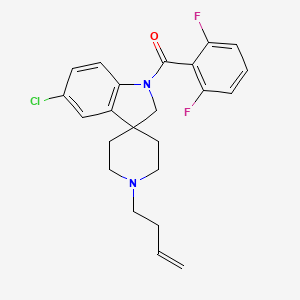

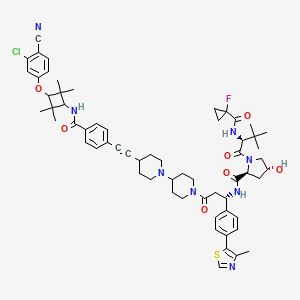

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ASP7663?

A1: this compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , ]. This means it binds to and activates TRPA1 channels, leading to an influx of calcium ions into cells [].

Q2: What are the downstream effects of this compound activation of TRPA1 in different tissues?

A2: The downstream effects of this compound-mediated TRPA1 activation appear to be tissue-dependent:

- Cardiac Myocytes: this compound has been shown to reduce ischemia-reperfusion injury in rodent models, suggesting a protective role in cardiac tissue [].

- Colon: In mouse colon models, this compound activation of TRPA1 leads to a decrease in colonic motor activity, suggesting a potential role in regulating colonic motility [].

- Zebrafish Larvae: this compound induces increased swimming behavior, which is interpreted as a nociceptive-like phenotype in this model system []. This suggests a potential role of TRPA1 in pain signaling.

Q3: Has this compound shown efficacy in any disease models?

A3: Preclinical studies suggest potential therapeutic benefits of this compound:

- Cardiac Ischemia-Reperfusion Injury: In rodent models, this compound administration during reperfusion significantly reduced infarct size, indicating a protective effect against cardiac injury [].

- Constipation: While specific details are limited in the provided abstracts, there is mention of this compound being investigated in models of drug-induced constipation [].

Q4: Are there any known antagonists of this compound's action on TRPA1?

A4: Yes, HC030031 is a selective TRPA1 antagonist that has been shown to block the effects of this compound both in vitro and in vivo:

- In vitro: HC030031 dose-dependently inhibited this compound-induced calcium influx in HEK293 cells expressing TRPA1 [].

- In vivo: HC030031 blocked the this compound-induced increase in swimming behavior in zebrafish larvae, further supporting its role as a TRPA1 antagonist []. Additionally, HC030031 blocked the inhibitory effects of this compound on colonic motor activity in mice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)